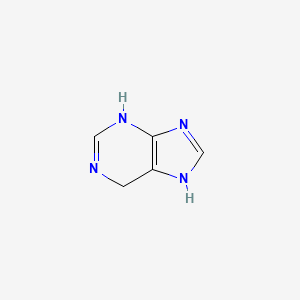
1,6-Dihydropurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dihydropurine is a lesser-known derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA this compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dihydropurine can be synthesized through several methods, including chemical reduction, electrochemical reduction, and catalytic hydrogenation. One common approach involves the reduction of purine or its derivatives using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. Electrochemical reduction can also be employed, where purine is reduced at the cathode in an electrochemical cell .
Another method involves catalytic hydrogenation, where purine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is particularly effective for producing this compound in high yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods mentioned above can be scaled up for industrial production if needed. Catalytic hydrogenation, in particular, is a scalable and efficient method for producing large quantities of this compound.
化学反应分析
Types of Reactions
1,6-Dihydropurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to purine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Purine.
Reduction: Tetrahydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
1,6-Dihydropurine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other purine derivatives and studying the reactivity of dihydropurine compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting purine metabolism.
作用机制
The mechanism of action of 1,6-dihydropurine involves its interactions with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, such as adenosine deaminase. This interaction can lead to the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways .
相似化合物的比较
Similar Compounds
6-Hydroxy-1,6-dihydropurine ribonucleoside: A derivative of 1,6-dihydropurine with a hydroxyl group at the 6 position.
Tetrahydropurine: A fully reduced form of purine with hydrogen atoms added at multiple positions on the ring.
Uniqueness
This compound is unique due to its specific reduction at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other purine derivatives
属性
分子式 |
C5H6N4 |
|---|---|
分子量 |
122.13 g/mol |
IUPAC 名称 |
6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |
InChI 键 |
XUSAXYHYWVVLLM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(NC=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


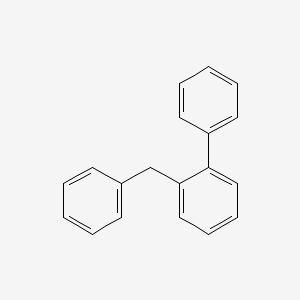
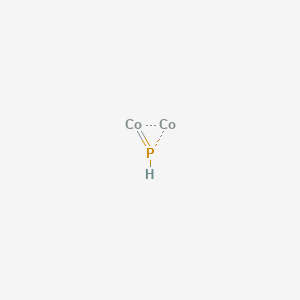
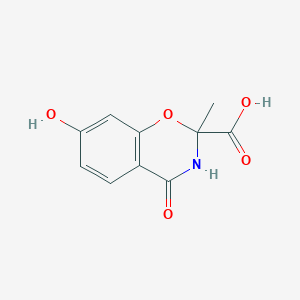
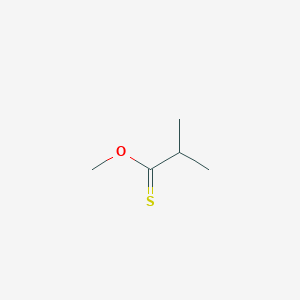
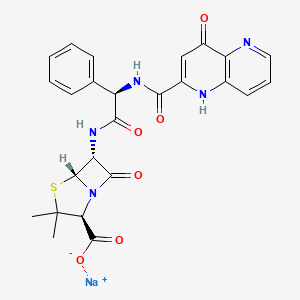
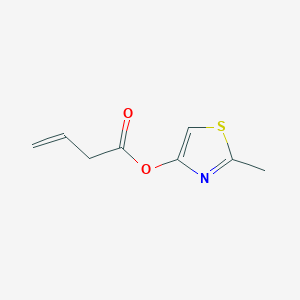
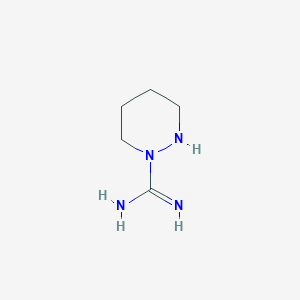
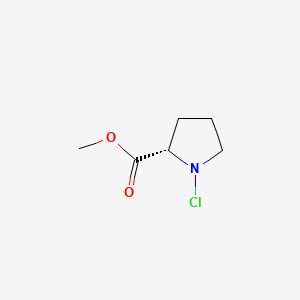
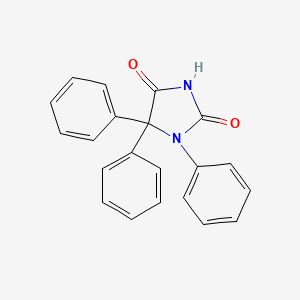

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
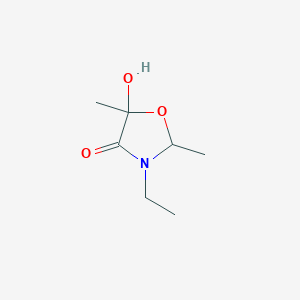

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
